Quinoline, 4-chloro-8-nitro-, 1-oxide
Description
Quinoline derivatives are pivotal in medicinal chemistry due to their structural versatility and bioactivity . Quinoline, 4-chloro-8-nitro-, 1-oxide (molecular formula: C₉H₅ClN₂O₃) features a chloro group at position 4, a nitro group at position 8, and an N-oxide moiety at position 1. This compound is synthesized via chlorination and nitration of quinoline N-oxide intermediates, often employing microwave-assisted methods for enhanced efficiency and selectivity . Its electronic profile, influenced by electron-withdrawing substituents (Cl, NO₂), makes it a candidate for antimicrobial and anticancer research .
Properties
CAS No. |
64398-25-0 |
|---|---|
Molecular Formula |
C9H5ClN2O3 |
Molecular Weight |
224.60 g/mol |
IUPAC Name |
4-chloro-8-nitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C9H5ClN2O3/c10-7-4-5-11(13)9-6(7)2-1-3-8(9)12(14)15/h1-5H |
InChI Key |
ISJXSECQRCGVEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C[N+](=C2C(=C1)[N+](=O)[O-])[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 4-chloro-8-nitro-, 1-oxide typically involves the nitration of 4-chloroquinoline followed by oxidation. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures. The resulting 4-chloro-8-nitroquinoline is then oxidized using an oxidizing agent such as hydrogen peroxide or a peracid to form the 1-oxide derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 4-chloro-8-nitro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
Quinoline, 4-chloro-8-nitro-, 1-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Quinoline, 4-chloro-8-nitro-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to form reactive oxygen species also contributes to its mechanism of action .
Comparison with Similar Compounds
Structural Variations and Electronic Effects
4-Nitroquinoline 1-Oxide (C₉H₆N₂O₃)
- Structure : Nitro at C4, N-oxide at C1.
- Comparison : Lacks the C8-chloro group, reducing steric hindrance and altering electronic effects. The absence of Cl may decrease electrophilicity at C4, impacting reactivity in substitution reactions .
8-Methyl-4-Nitroquinoline-1-Oxide (C₁₀H₈N₂O₃)
- Structure : Methyl at C8, nitro at C4, N-oxide at C1.
- Comparison: Methyl (electron-donating) vs. chloro (electron-withdrawing) at C8 modulates electron density.
4-Chloro-6,7-Dimethoxyquinoline (C₁₁H₁₀ClNO₂)
- Structure : Chloro at C4, methoxy groups at C6 and C6.
- Comparison : Methoxy groups are electron-donating, opposing the electron-withdrawing nitro in the target compound. This difference influences π-stacking interactions and solubility .
4-Chloro-8-(Trifluoromethyl)quinoline (C₁₀H₅ClF₃N)
- Structure : Chloro at C4, trifluoromethyl at C7.
- Comparison: The CF₃ group is strongly electron-withdrawing, comparable to NO₂. However, CF₃’s hydrophobicity may enhance metabolic stability compared to nitro .
Physical and Chemical Properties
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